1-(Diphenylacetyl)-4-(phenoxyacetyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diphenylacetyl)-4-(phenoxyacetyl)piperazine, also known as DAPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DAPP is a piperazine derivative that has been synthesized through a multi-step process, and its mechanism of action and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
1-(Diphenylacetyl)-4-(phenoxyacetyl)piperazine has been studied extensively for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, 1-(Diphenylacetyl)-4-(phenoxyacetyl)piperazine has been shown to have anxiolytic and antidepressant effects through the modulation of the GABAergic and serotonergic systems. In oncology, 1-(Diphenylacetyl)-4-(phenoxyacetyl)piperazine has been shown to inhibit the growth of various cancer cell lines through the induction of apoptosis. In immunology, 1-(Diphenylacetyl)-4-(phenoxyacetyl)piperazine has been shown to modulate the immune response through the inhibition of T cell activation.
Wirkmechanismus
The mechanism of action of 1-(Diphenylacetyl)-4-(phenoxyacetyl)piperazine is not fully understood, but it is believed to act through the modulation of various neurotransmitters and signaling pathways. In neuroscience, 1-(Diphenylacetyl)-4-(phenoxyacetyl)piperazine has been shown to enhance GABAergic transmission and increase serotonin levels, leading to its anxiolytic and antidepressant effects. In oncology, 1-(Diphenylacetyl)-4-(phenoxyacetyl)piperazine has been shown to induce apoptosis through the activation of caspases and the inhibition of NF-κB signaling. In immunology, 1-(Diphenylacetyl)-4-(phenoxyacetyl)piperazine has been shown to inhibit T cell activation through the modulation of calcium signaling.
Biochemical and Physiological Effects
1-(Diphenylacetyl)-4-(phenoxyacetyl)piperazine has been shown to have various biochemical and physiological effects in different systems. In neuroscience, 1-(Diphenylacetyl)-4-(phenoxyacetyl)piperazine has been shown to increase GABAergic transmission, leading to its anxiolytic and antidepressant effects. In oncology, 1-(Diphenylacetyl)-4-(phenoxyacetyl)piperazine has been shown to induce apoptosis and inhibit cell proliferation. In immunology, 1-(Diphenylacetyl)-4-(phenoxyacetyl)piperazine has been shown to inhibit T cell activation and modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Diphenylacetyl)-4-(phenoxyacetyl)piperazine has several advantages for lab experiments, such as its ability to modulate various signaling pathways and its potential therapeutic applications. However, 1-(Diphenylacetyl)-4-(phenoxyacetyl)piperazine also has limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research involving 1-(Diphenylacetyl)-4-(phenoxyacetyl)piperazine, such as:
1. Investigating the potential therapeutic applications of 1-(Diphenylacetyl)-4-(phenoxyacetyl)piperazine in other fields such as cardiovascular disease and metabolic disorders.
2. Studying the long-term effects of 1-(Diphenylacetyl)-4-(phenoxyacetyl)piperazine on different systems and its potential toxicity.
3. Investigating the potential of 1-(Diphenylacetyl)-4-(phenoxyacetyl)piperazine as a drug candidate and developing new derivatives with improved pharmacological properties.
4. Studying the mechanism of action of 1-(Diphenylacetyl)-4-(phenoxyacetyl)piperazine in more detail to better understand its therapeutic potential.
Conclusion
In conclusion, 1-(Diphenylacetyl)-4-(phenoxyacetyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in detail. Further studies are needed to fully understand the potential of 1-(Diphenylacetyl)-4-(phenoxyacetyl)piperazine as a therapeutic agent and develop new derivatives with improved pharmacological properties.
Synthesemethoden
The synthesis of 1-(Diphenylacetyl)-4-(phenoxyacetyl)piperazine involves a multi-step process that begins with the reaction of diphenylacetic acid with thionyl chloride to form diphenylacetyl chloride. This is followed by the reaction of diphenylacetyl chloride with phenoxyacetic acid to form 1-(diphenylacetyl)-4-(phenoxyacetyl)piperazine. The final product is purified through recrystallization and characterized through various spectroscopic techniques such as NMR and IR.
Eigenschaften
Produktname |
1-(Diphenylacetyl)-4-(phenoxyacetyl)piperazine |
---|---|
Molekularformel |
C26H26N2O3 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
1-[4-(2-phenoxyacetyl)piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C26H26N2O3/c29-24(20-31-23-14-8-3-9-15-23)27-16-18-28(19-17-27)26(30)25(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,25H,16-20H2 |
InChI-Schlüssel |
ZFMLNKZHOZTFGT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.